Lipophilicity (LogP) Comparison: 6-Fluoro-1-tetralone vs. 6-Chloro-1-tetralone vs. 1-Tetralone
6-Fluoro-1-tetralone exhibits an XLogP of approximately 2.1, which is notably lower than the 6-chloro analog (LogP 2.86–3.3) and closely aligned with the unsubstituted 1-tetralone (XLogP 2.0; ACD/LogP 2.61) [1][2]. This intermediate lipophilicity places the fluoro derivative in a distinct physicochemical space: it retains sufficient hydrophobicity for membrane permeability while avoiding the excessive lipophilicity of the chloro analog that can lead to poor aqueous solubility and promiscuous protein binding [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 6-Fluoro-1-tetralone: XLogP = 2.1; Consensus LogP = 2.54 |
| Comparator Or Baseline | 1-Tetralone: XLogP = 2.0; ACD/LogP = 2.61. 6-Chloro-1-tetralone: LogP = 2.86–3.30. |
| Quantified Difference | 6-Fluoro-1-tetralone is ~0.8–1.2 LogP units lower than 6-chloro-1-tetralone and within ±0.1 XLogP units of 1-tetralone. |
| Conditions | Computed/predicted LogP values from multiple authoritative databases (XLogP3, ACD/LogP, Consensus LogP). |
Why This Matters
For procurement decisions, the lower lipophilicity of the 6-fluoro derivative relative to the 6-chloro analog predicts superior aqueous solubility and reduced nonspecific protein binding, which are critical parameters for in vitro assay quality and in vivo pharmacokinetic profiling.
- [1] Basechem. 6-Fluoro-1-tetralone. XLogP: 2.1. View Source
- [2] Molbase. 6-Chloro-1-tetralone. LogP: 2.859. CAS 26673-31-4. View Source
- [3] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. (Review establishing the relationship between LogP, solubility, and promiscuous binding.) View Source
